(1S)-1-(1H-benzimidazol-2-yl)ethanamine
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Overview
Description
“(1S)-1-(1H-benzimidazol-2-yl)ethanamine” is a compound that contains a benzimidazole group, which is a fused benzene and imidazole ring . Benzimidazole derivatives are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzimidazole compounds are generally synthesized through the reaction of o-phenylenediamine with carboxylic acids .Molecular Structure Analysis
The molecular structure of benzimidazole compounds typically consists of a fused benzene and imidazole ring . The exact structure of “this compound” could not be found.Chemical Reactions Analysis
The chemical reactions of benzimidazole compounds can vary widely depending on the specific compound and conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole compounds can vary depending on the specific compound .Scientific Research Applications
Crystal Engineering and Structural Analysis
(1S)-1-(1H-benzimidazol-2-yl)ethanamine and its derivatives have been extensively studied for their role in crystal engineering and structural analysis. The protonated benzimidazole moiety, as seen in 1,2-bis(1H-benzimidazol-2-yl)ethane, acts as a synthon for crystal engineering, forming structures through stacking of the protonated benzimidazole groups and N–H⋯Cl hydrogen bonding. The crystal structure of these compounds has been elucidated through techniques like X-ray diffraction, showing their utility in understanding molecular architecture and interactions (Matthews et al., 2003; Tavman & Sayil, 2013).
Catalysis and Chemical Synthesis
This compound has been explored for its potential in chemical synthesis and catalysis. For instance, α-amino-benzimidazole derivatives were synthesized and used in the transfer hydrogenation of ketones, showcasing the compound's utility in catalytic processes (Duan et al., 2012). Moreover, benzimidazole derivatives synthesized using a one-pot rapid green protocol have shown promise in enzymatic inhibition and solubilization studies, indicating their potential in biochemical applications (Taj et al., 2020).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of benzimidazole derivatives have been a significant area of study. A variety of benzimidazole derivatives have demonstrated potent antimicrobial activity against various bacterial and fungal strains, indicating their potential as therapeutic agents (Alasmary et al., 2015). Additionally, substituted benzothiazole amides, synthesized using this compound, have shown comparable antibacterial and antifungal activity to medicinal standards, further emphasizing its role in developing new antimicrobial agents (Pejchal et al., 2015).
Analytical Chemistry and Binding Studies
The compound and its derivatives have been utilized in various analytical applications, including spectrophotometric determination of metal ions like Cobalt(II), showcasing its potential in analytical chemistry and environmental studies (Syamasundar et al., 2006). Furthermore, the DNA binding, nuclease activity, and cytotoxicity studies of Cu(II) complexes of tridentate ligands containing this compound have provided valuable insights into the interactions at the molecular level, indicating its significance in biochemical and pharmacological research (Kumar et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSULSSADMIWQD-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925689-54-9 |
Source
|
Record name | (1S)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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